molecular formula C10H12FNO2 B7907474 3-Amino-4-(4-fluorophenyl)butanoic acid CAS No. 682804-76-8

3-Amino-4-(4-fluorophenyl)butanoic acid

Cat. No. B7907474
CAS RN: 682804-76-8
M. Wt: 197.21 g/mol
InChI Key: MWAZHPYPJNEKID-UHFFFAOYSA-N
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Description

3-Amino-4-(4-fluorophenyl)butanoic acid is a compound with the CAS Number: 682804-76-8 . It has a molecular weight of 197.21 and its IUPAC name is 3-amino-4-(4-fluorophenyl)butanoic acid . It is also known as a prodrug that is hydrolyzed in vivo to 4-amino-3-(4-fluorophenyl)butyric acid .

Scientific Research Applications

  • Pharmaceutical Intermediate : It serves as an important pharmaceutical intermediate, typically prepared by the Friedel-Crafts reaction. Techniques like sulfonation help in removing undesired isomers during its preparation, which is crucial for pharmaceutical applications (Fan, 1990).

  • Vibrational and Electronic Structure Analysis : The compound has been studied for its zwitterionic monomer and dimer structures, which include hydrogen bonding and are significant for understanding its vibrational and electronic structures. This knowledge is essential for its use in various synthetic applications (Pallavi & Tonannavar, 2020).

  • Synthesis of Thymidylate Synthase Inhibitors : It is a key intermediate in the synthesis of new thymidylate synthase inhibitors, which are potential therapeutic agents for treating various diseases (Yuan Guo-qing, 2013).

  • Anticonvulsant Research : Schiff bases of this compound have shown promising results in anticonvulsant and gamma-aminobutyric acid (GABA) mimetic activity, indicating its potential in developing new treatments for epilepsy (Kaplan et al., 1980).

  • PET Radiotracer Development : Fluorinated analogues of this compound have been synthesized for potential use as PET radiotracers. This application is significant in neuroimaging and studying brain receptors, such as the GABAB receptor (Naik et al., 2018).

  • Antimicrobial Activity : Derivatives of this compound have shown antimicrobial activity against various pathogens, indicating its potential in developing new antimicrobial agents (Mickevičienė et al., 2015).

  • Bioreductive Pro-Drug Synthesis : It has been used in the synthesis of bioreductive pro-drugs, demonstrating its applicability in cancer treatment strategies (Mann & Shervington, 1991).

  • Glucose Sensing Material Development : Derivatives of this compound are used in the construction of glucose sensing materials, which operate at physiological pH levels. This application is relevant in medical diagnostics and monitoring (Das et al., 2003).

properties

IUPAC Name

3-amino-4-(4-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAZHPYPJNEKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657715
Record name 3-Amino-4-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(4-fluorophenyl)butanoic acid

CAS RN

682804-76-8
Record name 3-Amino-4-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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